molecular formula C19H26N2O B589317 3-O-Methyl Estrone Hydrazone CAS No. 105663-60-3

3-O-Methyl Estrone Hydrazone

Cat. No.: B589317
CAS No.: 105663-60-3
M. Wt: 298.43
InChI Key: SOXXAISJFSZAOS-FYRAELIKSA-N
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Description

3-O-Methyl Estrone Hydrazone (CAS 105663-60-3) is a high-purity chemical impurity and analytical standard with the molecular formula C 19 H 26 N 2 O and a molecular weight of 298.42 . This compound is primarily used in pharmaceutical research and development for analytical purposes, such as method development, calibration, and quality control testing . It serves as a critical reference standard in chromatographic analyses, including HPLC, to help identify and quantify related substances in active pharmaceutical ingredients (APIs) like estrone, supporting regulatory filings such as ANDA and DMF . The hydrazone functional group in this estrone derivative makes it a valuable intermediate for synthesizing more complex molecules and for use in genotoxicity studies . Researchers utilize this compound to ensure the safety and purity of steroid-based pharmaceuticals. This compound is provided with comprehensive analytical documentation, including a Certificate of Analysis (COA), and supporting data from 1HNMR, 13CNMR, Mass Spectrometry, and IR spectroscopy . This product is intended for Research Use Only and is strictly not for diagnostic or therapeutic use in humans .

Properties

IUPAC Name

(E)-[(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-19-10-9-15-14-6-4-13(22-2)11-12(14)3-5-16(15)17(19)7-8-18(19)21-20/h4,6,11,15-17H,3,5,7-10,20H2,1-2H3/b21-18+/t15-,16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXXAISJFSZAOS-FYRAELIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=NN)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\N)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858038
Record name (17E)-17-Hydrazinylidene-3-methoxyestra-1,3,5(10)-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105663-60-3
Record name (17E)-17-Hydrazinylidene-3-methoxyestra-1,3,5(10)-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group of 3-O-methyl estrone. Triethylamine serves as a base to deprotonate hydrazine, enhancing its nucleophilicity, while ethanol acts as the solvent. The general equation is:

3-O-Methyl Estrone+N2H4H2OEtOHEt3N3-O-Methyl Estrone Hydrazone+H2O\text{3-O-Methyl Estrone} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \xrightarrow[\text{EtOH}]{\text{Et}3\text{N}} \text{this compound} + \text{H}_2\text{O}

Key parameters include:

  • Molar ratio : A 1:1.2 stoichiometry of 3-O-methyl estrone to hydrazine hydrate ensures complete conversion.

  • Temperature : Room temperature (25–30°C) suffices, avoiding side reactions such as oxidation.

  • Workup : The product precipitates upon dilution with water and is purified via recrystallization from methanol.

Yield and Purity Considerations

The method’s high yield (95%) is attributed to the simplicity of the one-step reaction and the stability of the hydrazone product. Purity is confirmed by thin-layer chromatography (TLC) using chloroform/acetone (7:3 v/v) as the mobile phase. Industrial suppliers report a market price of $155.00/5 mg , reflecting the efficiency of this route.

Multi-Step Synthesis via Intermediate Formation

An alternative pathway, developed by Mistry et al. (2021), involves synthesizing this compound through a biphenyl-2-carbonitrile intermediate. This method is favored for producing derivatives with enhanced bioactivity.

Step 1: Synthesis of 4’-(3yloxymethyl)-1,3,5(10)-estratriene-biphenyl-2-carbonitrile

Estrone reacts with 4’-bromomethyl-2-cyanobiphenyl in a mixture of acetone and dimethylformamide (DMF) under alkaline conditions:

Estrone+4’-BrCH2-biphenyl-CNK2CO3,KI,TBABAcetone/DMFIntermediate 3\text{Estrone} + \text{4’-BrCH}2\text{-biphenyl-CN} \xrightarrow[\text{K}2\text{CO}_3, \text{KI}, \text{TBAB}]{\text{Acetone/DMF}} \text{Intermediate 3}

  • Catalysts : Potassium carbonate (K2_2CO3_3), potassium iodide (KI), and tetrabutylammonium bromide (TBAB) facilitate nucleophilic substitution.

  • Conditions : 16 hours at 50–55°C yield an 80% intermediate product.

Step 2: Hydrazone Formation

Intermediate 3 undergoes reflux with hydrazine hydrate in methanol, catalyzed by glacial acetic acid:

Intermediate 3+N2H4H2OCH3COOHMeOH, reflux3-O-Methyl Estrone Hydrazone\text{Intermediate 3} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \xrightarrow[\text{CH}3\text{COOH}]{\text{MeOH, reflux}} \text{this compound}

  • Reaction Time : 3 hours, monitored by TLC (chloroform/acetone 7:3 v/v).

  • Yield : 75% after filtration and vacuum drying.

Step 3: Carboxylation for Derivative Synthesis

The hydrazone is further functionalized with acid chlorides (e.g., benzoyl chloride) in dichloromethane and triethylamine to produce bioactive carbohydrazides. While this step diverges from the target compound, it underscores the versatility of the hydrazone intermediate.

Comparative Analysis of Synthesis Methods

ParameterDirect CondensationMulti-Step Synthesis
Starting Material 3-O-Methyl EstroneEstrone
Reagents Hydrazine hydrate, Et3_3NK2_2CO3_3, KI, TBAB
Solvent EthanolAcetone/DMF, Methanol
Reaction Time Not specified16 hours (Step 1), 3 hours (Step 2)
Yield 95%75% (Step 2)
Purity Assurance TLCTLC, ESI-MS

The direct method excels in simplicity and yield, whereas the multi-step approach enables downstream derivatization for drug discovery.

Optimization Strategies and Challenges

Solvent Selection

  • Ethanol vs. Methanol : Ethanol’s higher boiling point (78°C vs. 65°C) reduces evaporation losses in the direct method. Methanol, however, enhances solubility of intermediates in multi-step syntheses.

  • DMF as Co-Solvent : Polar aprotic solvents like DMF stabilize transition states in SN2 reactions, critical for intermediate formation.

Catalytic Efficiency

  • Triethylamine : Neutralizes HCl byproducts in carboxylation steps, preventing protonation of hydrazine.

  • TBAB : Phase-transfer catalyst accelerates bromide displacement in biphenyl synthesis.

Scalability Issues

  • Cost of Hydrazine Hydrate : Large-scale use requires stringent safety measures due to its toxicity.

  • Byproduct Management : Multi-step methods generate halogenated waste (e.g., KBr), necessitating eco-friendly disposal protocols .

Chemical Reactions Analysis

Types of Reactions: 3-O-Methyl Estrone Hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-O-Methyl Estrone Hydrazone is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules. It is also studied for its potential catalytic properties in various chemical reactions .

Biology: In biological research, this compound is used to study the effects of hydrazone derivatives on cellular processes. It is also investigated for its potential as a biochemical probe to understand hormone-receptor interactions .

Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-cancer agent. Research is ongoing to determine its efficacy and safety in medical treatments .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .

Mechanism of Action

The mechanism of action of 3-O-Methyl Estrone Hydrazone involves its interaction with specific molecular targets, such as hormone receptors. The hydrazone group can form stable complexes with metal ions, which may enhance its biological activity. The compound can also modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Hydrazone and Estrone Derivatives

Structural Comparisons

3-O-Methyl Estrone Hydrazone vs. Benzohydrazones

Benzohydrazones (e.g., N’-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide) adopt an E configuration with double bonds (1.26–1.29 Å) and conjugation effects in the –C(O)–NH– unit, enhancing their stability . In contrast, this compound combines a steroidal backbone with a hydrazone group, likely influencing its solubility and receptor-binding affinity due to the hydrophobic estrone core .

This compound vs. Naringin-Derived Hydrazones

Hydrazones synthesized from naringin (e.g., compound 2a) feature flavonoid-derived structures with hydrophilic substituents. These compounds exhibit potent antibacterial (MIC: 62.5 µg/mL) and antioxidant (IC50: 3.7 µg/mL) activities, attributed to the hydrazone moiety stabilizing free radicals . The steroidal structure of this compound may instead favor interactions with estrogen receptors or enzymes like estrone sulfatase .

Table 1: Bioactivity of Hydrazone Derivatives
Compound Activity Type Value Structural Feature Source
Naringin Hydrazone (2a) Antibacterial MIC: 62.5 µg/mL Flavonoid backbone
Naringin Hydrazone (2a) Antioxidant (DPPH scavenging) IC50: 3.7 µg/mL Hydroxyl groups
Phenylhydrazone 3a Antioxidant Comparable to BHA/BHT Alkyl chains + hydrazone
E1-3-MTP* Estrone Sulfatase Inhibition Ki: 14.6–32.8 µM 3-O-methylthiophosphonate
Benzohydrazones Anticancer N/A (structural stability) Aromatic rings + E-config

*E1-3-MTP (Estrone-3-methylthiophosphonate): A 3-O-modified estrone derivative with competitive sulfatase inhibition, suggesting that this compound may similarly target estrogen metabolism pathways .

Key Findings:
  • Antimicrobial Activity : Hydrazones derived from naringin or benzoic acid show superior activity compared to precursors, highlighting the critical role of the hydrazone group . This compound’s steroidal structure may limit antibacterial efficacy but enhance hormonal targeting.
  • Antioxidant Capacity: Phenylhydrazones with alkyl chains (e.g., compound 3a) exhibit radical scavenging comparable to synthetic antioxidants (BHA/BHT) .
  • Enzyme Inhibition : E1-3-MTP’s 3-O-modification enables potent sulfatase inhibition (Ki: 14.6–32.8 µM), suggesting that this compound could similarly modulate estrogenic enzyme activity .

Metabolic Stability and Isomerism

3-O-Methyl Estrone derivatives exhibit rotational isomerism, as seen in NMR studies where 3-O-methyl signals remain singular, while other groups split due to asymmetric environments . This isomerism may influence this compound’s metabolic stability and binding kinetics compared to simpler hydrazones like those derived from benzaldehyde or naringin .

Biological Activity

3-O-Methyl Estrone Hydrazone is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the addition of a hydrazone functional group at the 3-O position of the estrone structure. Its unique chemical properties have garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C19_{19}H26_{26}N2_2O and a molecular weight of approximately 298.423 g/mol. The compound's structure features an aromatic steroid framework typical of estrogenic compounds, modified by a hydrazone linkage which is crucial for its biological activity.

Property Details
Molecular FormulaC19_{19}H26_{26}N2_2O
Molecular Weight298.423 g/mol
Functional GroupsHydrazone, methyl ether

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). The hydrazone group facilitates binding to these receptors, potentially modulating various signaling pathways involved in cellular processes.

  • Estrogen Receptor Interaction : Studies indicate that this compound exhibits estrogenic activity by binding to ERs, influencing gene expression related to cell proliferation and differentiation.
  • Metal Ion Complexation : The hydrazone moiety can form stable complexes with metal ions, which may enhance its biological activity and stability in physiological conditions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects, particularly against hormone-responsive cancers such as prostate cancer. In vitro assays have demonstrated cytotoxic effects on prostate cancer cell lines (PC-3, LNCaP, DU145), indicating its potential as an anticancer agent .
  • Hormonal Activity : As a derivative of estrone, it retains estrogen-like properties which can influence reproductive health and other estrogen-mediated processes .
  • Potential as a Biochemical Probe : The compound is explored for its utility in studying hormone-receptor interactions, providing insights into the mechanisms underlying hormone action in various biological systems.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Structural Features Biological Activity Unique Aspects
This compound Hydrazone linked to estroneEstrogenic, anticancer potentialUnique modification at 3-O
Estrone Natural estrogenEstrogenicPrecursor for many derivatives
Estradiol Hydroxyl groups at positions 17 and 3Stronger estrogenic activityMore potent than estrone
Other Steroid Hydrazones Various steroid frameworksVaries by structureSpecific biological targeting

Case Studies

  • Cytotoxicity Evaluation : A study synthesized various estrone derivatives, including this compound, and evaluated their cytotoxicity against prostate cancer cell lines. The results indicated significant cytotoxic effects for certain derivatives, suggesting a structure-activity relationship (SAR) where modifications influenced efficacy against cancer cells .
  • Estrogen Receptor Binding Assays : Research involving dual-luciferase reporter assays demonstrated that specific derivatives exhibited selectivity towards different subtypes of α1-adrenergic receptors (ARs), further elucidating their potential therapeutic applications in targeting hormone-related diseases .

Q & A

Q. What synthetic methodologies are effective for preparing 3-O-Methyl Estrone Hydrazone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation of estrone derivatives with hydrazides. For example:
  • Step 1 : Methylation of estrone to introduce the 3-O-methyl group, analogous to gallic acid methylation using dimethyl sulfate in basic conditions .
  • Step 2 : Hydrazide formation via esterification (e.g., using Amberlyst-15 in methanol) or direct coupling (e.g., HATU/DIPEA in THF), yielding ~75–95% efficiency .
  • Step 3 : Hydrazone formation by refluxing the hydrazide with aldehydes/ketones in ethanol. Optimization includes adjusting solvent polarity, temperature, and catalyst use to enhance yield and purity .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Key signals include:
  • A singlet at ~3.7–3.9 ppm for the 3-O-methyl group .
  • Azomethine (–HC=N–) proton at 8.7–8.8 ppm and hydrazide –NH– at ~12.0 ppm .
  • Rotational isomerism in aldehydes may split signals (e.g., estrone dialdehyde shows 4:1 isomer ratios) .
  • IR : Peaks at 1644–1646 cm⁻¹ (amide C=O), 1615 cm⁻¹ (C=N), and 3427–3486 cm⁻¹ (N–H stretch) confirm functional groups .
  • Mass Spectrometry : (M+H)+ peaks validate molecular weight .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the antitumor potential of this compound derivatives?

  • Methodological Answer :
  • Cell Lines : HepG2 (liver cancer) and HeLa (cervical cancer) are validated models. For example, estrone-17-hydrazone derivatives showed IC₅₀ values of 7.30–9.46 µM .
  • Assays : MTT or SRB assays for cytotoxicity, combined with apoptosis markers (e.g., caspase-3 activation). Dose-response curves and selectivity indices (vs. normal cells) are critical .
  • Mechanistic Studies : Molecular docking to estrogen receptors or tubulin targets, and metabolomic profiling (e.g., GC-MS for fatty acid levels in treated cells) .

Q. How do structural modifications of the hydrazone moiety influence bioactivity and receptor interactions?

  • Methodological Answer :
  • Substituent Effects : Electron-withdrawing groups (e.g., –NO₂, halogens) enhance anticancer activity by improving receptor binding. For example, 5-nitrothiophene derivatives showed enhanced cytotoxicity .
  • Scaffold Hybridization : Conjugation with natural products (e.g., indole, chromone) improves pharmacokinetics. SAR studies on acyl/sulfonyl hydrazones reveal optimal linker lengths and steric effects .
  • Quantitative SAR (QSAR) : Computational models (e.g., CoMFA/CoMSIA) guide rational design by correlating substituent electronic parameters (Hammett σ) with bioactivity .

Q. What analytical challenges arise in characterizing hydrazone derivatives, and how can they be resolved?

  • Methodological Answer :
  • Isomerism : Rotational isomers (e.g., estrone dialdehyde derivatives) complicate NMR interpretation. Dynamic NMR or low-temperature studies can resolve split signals .
  • Purity Issues : HPLC with UV/fluorescence detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity. LC-MS/MS validates trace impurities .
  • Crystallography : X-ray diffraction (e.g., PDB: 2QW1) resolves stereochemistry, though hydrazone flexibility may require co-crystallization with stabilizing ligands .

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